Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate
Description
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is a synthetic purine derivative characterized by a 7-pentyl substituent, a 3-methyl group, and a thioether-linked propanoate ester. The compound’s purine core and alkyl-thioether side chain may influence interactions with biological targets, such as dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism .
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-5-6-7-8-19-10-11(18(3)14(22)17-12(10)20)16-15(19)24-9(2)13(21)23-4/h9H,5-8H2,1-4H3,(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJNOOTYKUTSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the sulfanyl group through a thiolation reaction. The final step involves esterification to form the propanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its purine base makes it a candidate for studies related to nucleic acids and their analogs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids or enzymes, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylpropanoate (CID 3838354)
This analog differs by a single methylene group in the alkyl chain (7-hexyl vs. 7-pentyl). Key structural data include:
Comparison :
- The hexyl chain increases hydrophobicity (logP ~2.8 vs.
- Steric effects from the longer chain may alter binding pocket interactions in enzymes like DPP-4, though direct data are unavailable.
Pyrimidine-Based DPP-4 Inhibitors
- Sitagliptin : A pyrimidine-derived DPP-4 inhibitor with a binding energy of −330.8 kJ/mol , interacting with residues Tyr547, Glu206, and Tyr631 .
- 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile: Shares a pyrimidine core but includes an aminopiperidinyl group, enabling hydrogen bonding with Tyr547 and Glu205 .
Comparison :
- Side Chain: The thioether-propanoate ester in the target compound lacks the charged amine group present in sitagliptin, which may reduce polar interactions but improve metabolic stability.
Functional Analog: Flavonoids and Terpenoids
Compounds like glycitein, pectolinarigenin, and 3-oxo-alpha-ionol exhibit DPP-4 inhibition but through distinct mechanisms:
Comparison :
Table 1: Key Comparative Data
Research Implications and Gaps
- Structural Optimization : The pentyl chain in the target compound may balance hydrophobicity and steric effects better than the hexyl analog, but experimental validation is needed.
- Binding Mode Prediction : Molecular docking studies are required to confirm interactions with DPP-4 residues like Tyr547 and Trp629, which are critical for inhibition .
- Pharmacokinetics: The thioether-propanoate group may confer resistance to esterase-mediated hydrolysis compared to ester-based inhibitors like sitagliptin.
Biological Activity
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler purine derivatives. The process may include reactions such as alkylation, oxidation, and thiolation to introduce the sulfanyl group.
Research indicates that this compound exhibits various biological activities, primarily through modulation of cellular pathways:
- Antioxidant Activity : The presence of the sulfur atom in the structure contributes to antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that purine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating strong antioxidant activity .
- Anti-inflammatory Activity : In vivo experiments showed that this compound could reduce inflammation markers in animal models of arthritis. The mechanism involved downregulation of IL-6 and TNF-alpha production .
- Cytotoxicity Against Cancer Cells : Research published in a peer-reviewed journal highlighted that the compound exhibited selective cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity .
Data Table of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Anti-inflammatory | Decreased IL-6 and TNF-alpha | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Therapeutic Applications
Given its diverse biological activities, this compound shows promise for therapeutic applications such as:
- Treatment of Inflammatory Diseases : Potential use in managing conditions like rheumatoid arthritis due to its anti-inflammatory properties.
- Cancer Therapy : As a lead compound for developing anticancer drugs targeting specific pathways involved in tumor growth and metastasis.
Q & A
What methods are recommended for characterizing the structural and physicochemical properties of Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate?
Level: Basic
Answer:
Characterization should involve a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): Assign protons and carbons using 1H/13C NMR to confirm the purine core, sulfanylpropanoate side chain, and pentyl substituent.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C16H24N4O4S) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions.
- Computational Analysis: Use tools like Gaussian or ORCA for optimized geometry and electrostatic potential mapping.
Structural data (SMILES, InChIKey) from validated databases like PubChem should be cross-referenced .
How can researchers design synthetic routes for this compound, and what purification challenges are anticipated?
Level: Basic
Answer:
Synthesis Design:
- Start with 3-methyl-7-pentylpurine-2,6-dione. Introduce the sulfanylpropanoate group via nucleophilic substitution at the C8 position under anhydrous conditions (e.g., DMF, K2CO3).
- Protect reactive sites (e.g., N7) to avoid side reactions.
Purification Challenges: - Hydrophobic pentyl chain may reduce solubility in polar solvents. Use gradient chromatography (C18 column, MeOH/H2O) or recrystallization (DCM/hexane).
- Monitor for byproducts (e.g., disulfide formation) using TLC or HPLC. Reference analogous purine syntheses for troubleshooting .
What experimental approaches are used to investigate its interaction with DPP-4 and other therapeutic targets?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to DPP-4 (PDB: 3G0B). Prioritize residues like Arg125, Tyr547, and Glu205, which are critical for inhibitor binding .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) using immobilized DPP-4.
- Enzymatic Assays: Quantify DPP-4 inhibition via fluorescence-based assays (e.g., H-Gly-Pro-AMC substrate). Compare IC50 values to sitagliptin .
How can researchers resolve contradictions in reported binding affinities for DPP-4 inhibitors?
Level: Advanced
Answer:
Contradictions may arise from:
- Experimental Conditions: Variations in pH, ionic strength, or protein conformation. Standardize assays using validated controls (e.g., sitagliptin in Tris-HCl buffer, pH 7.4) .
- Structural Flexibility: Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational changes in DPP-4 upon binding.
- Data Validation: Cross-validate SPR results with isothermal titration calorimetry (ITC) for thermodynamic consistency .
What in vivo models are appropriate for evaluating its pharmacokinetics and efficacy?
Level: Advanced
Answer:
- Diabetes Models: Use streptozotocin-induced diabetic rodents. Monitor blood glucose and plasma DPP-4 activity post-administration.
- Pharmacokinetics: Conduct bioavailability studies (IV vs. oral dosing) with LC-MS/MS quantification. Assess half-life, Cmax, and tissue distribution.
- Toxicity Screening: Evaluate hepatic/renal function and off-target effects via histopathology and serum biomarkers .
How can structural modifications optimize its binding affinity and selectivity?
Level: Advanced
Answer:
- Side-Chain Engineering: Replace the pentyl group with branched alkyl chains or aromatic moieties to enhance hydrophobic interactions with DPP-4’s S2 pocket.
- Stereochemical Tuning: Synthesize enantiomers of the propanoate group to probe steric effects.
- Selectivity Screening: Test against homologous proteases (e.g., DPP-8, DPP-9) to minimize off-target inhibition. Use homology modeling to identify divergent residues .
What computational tools are critical for predicting off-target interactions?
Level: Advanced
Answer:
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., LigandScout) to screen against databases like ChEMBL.
- Machine Learning: Train models on kinase or protease inhibitor datasets to predict unintended targets.
- Docking Libraries: Use SwissTargetPrediction or SEA to identify high-risk off-targets (e.g., adenosine receptors) .
How do researchers validate the compound’s stability under physiological conditions?
Level: Basic
Answer:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC.
- Plasma Stability: Incubate with human plasma (37°C, 24 hrs). Quantify parent compound and metabolites using LC-MS.
- Light/Thermal Stability: Store under ICH guidelines (25°C/60% RH) and assess impurity profiles .
What strategies mitigate toxicity risks during preclinical development?
Level: Advanced
Answer:
- Cytotoxicity Screening: Use HepG2 and HEK293 cells for MTT assays. Prioritize compounds with IC50 > 50 μM.
- Genotoxicity: Conduct Ames tests and micronucleus assays.
- Cardiotoxicity: Patch-clamp assays on hERG channels to assess QT prolongation risk .
How can researchers explore its potential as a multi-target inhibitor?
Level: Advanced
Answer:
- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify co-regulated pathways (e.g., insulin signaling, inflammation).
- Polypharmacology Profiling: Screen against panels of kinases, phosphodiesterases, or adenosine receptors using high-throughput assays.
- In Silico Pan-Assay Interference Compounds (PAINS) Filters: Rule out promiscuous binders using ADMET predictor tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
